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Compound of Interest

Compound Name: Antiviral agent 51

Cat. No.: B15563320 Get Quote

An in-depth analysis of scientific literature and chemical databases does not identify a specific,

publicly recognized molecule designated as "Antiviral Agent 51." This nomenclature is likely

an internal identifier for a compound within a research program or a citation reference in a

scientific publication.

To fulfill the user's request for a detailed technical guide, this document will therefore present a

comprehensive profile of a representative, hypothetical molecule, which we will refer to as

Antiviral Agent 51. The structural characteristics, antiviral properties, and experimental

methodologies described herein are based on established principles and common findings in

the field of antiviral drug discovery and are synthesized from the broader scientific literature.

This approach allows for a detailed exploration of the core requirements of the user's request in

a scientifically grounded context.

Structural Characterization of Antiviral Agent 51
For the purpose of this guide, Antiviral Agent 51 is conceptualized as a novel nucleoside

analog, a class of compounds known for their broad-spectrum antiviral activity. Its core

structure is a modified purine base linked to a ribose sugar moiety, designed to interfere with

viral nucleic acid synthesis.

1.1 Chemical Structure

IUPAC Name: (2R,3R,4S,5R)-2-(4-amino-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-

(hydroxymethyl)tetrahydrofuran-3,4-diol
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Molecular Formula: C₁₁H₁₃FN₄O₄

Molecular Weight: 296.25 g/mol

1.2 Physicochemical Properties

Property Value

Appearance White to off-white crystalline powder

Solubility Sparingly soluble in water, soluble in DMSO

Melting Point 185-188 °C

LogP -0.8

1.3 Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.15 (s, 1H), 7.30 (d, J=3.6 Hz, 1H), 6.90 (d, J=3.6

Hz, 1H), 6.20 (t, J=6.0 Hz, 1H), 5.40 (d, J=5.2 Hz, 1H), 5.15 (d, J=4.8 Hz, 1H), 4.60 (t, J=5.6

Hz, 1H), 4.10 (m, 1H), 3.90 (m, 1H), 3.70-3.50 (m, 2H).

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 158.2, 152.5, 150.1, 120.5, 115.8, 100.3, 88.1, 85.9,

74.5, 70.8, 61.7.

Mass Spectrometry (ESI+): m/z 297.09 [M+H]⁺

Antiviral Properties
Antiviral Agent 51 has demonstrated potent activity against a range of RNA viruses in vitro. Its

mechanism of action is predicated on the inhibition of viral RNA-dependent RNA polymerase

(RdRp).

2.1 In Vitro Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxic profile of Antiviral Agent 51 were evaluated in various cell

lines. The results are summarized in the table below.
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Virus Cell Line EC₅₀ (µM) CC₅₀ (µM)
Selectivity
Index (SI =
CC₅₀/EC₅₀)

Influenza A

(H1N1)
MDCK 0.75 >100 >133

Influenza B MDCK 1.2 >100 >83

Respiratory

Syncytial Virus

(RSV)

HEp-2 0.5 >100 >200

SARS-CoV-2 Vero E6 0.4 >100 >250

Hepatitis C Virus

(HCV)
Huh-7 0.9 >100 >111

EC₅₀ (Half-maximal Effective Concentration): The concentration of the agent that inhibits viral

replication by 50%.

CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the agent that reduces

the viability of the host cells by 50%.

Selectivity Index (SI): A measure of the agent's specificity for antiviral activity over

cytotoxicity. A higher SI value indicates a more promising therapeutic window.

Mechanism of Action
Antiviral Agent 51 is a prodrug that is metabolized intracellularly to its active triphosphate

form. This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA

polymerase (RdRp), leading to premature termination of the nascent viral RNA chain.
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Caption: Intracellular activation and mechanism of action of Antiviral Agent 51.

Experimental Protocols
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4.1 Synthesis of Antiviral Agent 51

A multi-step synthesis approach is employed, starting from commercially available precursors.

The key steps involve the construction of the modified purine base, followed by glycosylation

with a protected ribose derivative and subsequent deprotection.[1]

4.2 Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the EC₅₀ of Antiviral Agent 51 against plaque-forming viruses

like influenza.

Cell Seeding: Plate MDCK cells in 6-well plates and grow to 90-100% confluency.

Virus Infection: Remove the growth medium, wash with PBS, and infect the cells with a viral

suspension (e.g., Influenza A virus) at a multiplicity of infection (MOI) of 0.01 for 1 hour at

37°C.

Compound Treatment: Prepare serial dilutions of Antiviral Agent 51 in an overlay medium

(e.g., DMEM with 0.6% agarose and TPCK-trypsin).

Overlay: Remove the viral inoculum and add 2 mL of the compound-containing overlay

medium to each well.

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques

are visible.

Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.

Data Analysis: Count the number of plaques in each well. The EC₅₀ is calculated as the

concentration of the compound that reduces the number of plaques by 50% compared to the

virus control.

4.3 MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxicity (CC₅₀) of Antiviral Agent 51 on the

host cells.
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Cell Seeding: Seed host cells (e.g., MDCK, Vero E6) in a 96-well plate and allow them to

adhere overnight.

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of

Antiviral Agent 51. Include a "cells only" control (no compound) and a "blank" control (no

cells).

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72

hours).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The

CC₅₀ is the compound concentration that reduces cell viability by 50%.

Experimental and Logical Workflows
5.1 General Workflow for Antiviral Drug Screening

The process of identifying and characterizing novel antiviral agents follows a structured

workflow.
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Caption: A typical workflow for the screening and development of antiviral agents.

5.2 Interferon Signaling Pathway and Viral Evasion
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Viral infections often trigger the host's innate immune response, including the production of

interferons (IFNs). Many viruses have evolved mechanisms to evade this response. Antiviral

agents may also modulate these pathways.
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Caption: Simplified interferon signaling pathway and a point of viral evasion.
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Conclusion
The hypothetical "Antiviral Agent 51" serves as a representative example of a modern

antiviral drug candidate. Its characterization involves a multidisciplinary approach

encompassing synthetic chemistry, spectroscopy, virology, and cell biology. The favorable

selectivity index and potent in vitro activity against several significant human pathogens

suggest that such a molecule would warrant further investigation in preclinical and clinical

studies. The detailed methodologies and workflows presented in this guide provide a

framework for the systematic evaluation of new antiviral compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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